![molecular formula C9H8N2O2S B1268305 1-(Phenylsulfonyl)-1H-imidazole CAS No. 46248-01-5](/img/structure/B1268305.png)
1-(Phenylsulfonyl)-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including those similar to 1-(Phenylsulfonyl)-1H-imidazole, often involves multi-component condensation reactions. For instance, the use of ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate has been reported to efficiently catalyze the synthesis of tetrasubstituted imidazoles via a one-pot multi-component condensation process under solvent-free conditions (Zolfigol et al., 2013). This method highlights the role of dual hydrogen-bond donors in directing the assembly of catalysts for the efficient synthesis of imidazole derivatives.
Scientific Research Applications
Antibacterial Activity
1-(Phenylsulfonyl)-1H-imidazole derivatives, including 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, have shown significant in vitro antibacterial activity. These compounds demonstrate potent efficacy against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Helicobacter pylori. However, they exhibit limited activity against Gram-negative bacteria (Letafat et al., 2008).
Thermochemical Properties
The thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including derivatives of this compound, have been studied. These compounds are notable for their diverse biological activities and adjustable physicochemical properties, suitable for many practical applications. The vapor pressures and standard enthalpies of vaporization of these compounds have been determined, providing insights into their physicochemical behaviors (Emel’yanenko et al., 2017).
Catalytic Applications
This compound derivatives are used in catalysis. For instance, 1,3-disulfonic acid imidazolium hydrogen sulfate, an ionic liquid, is used for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This demonstrates the role of imidazole derivatives in facilitating chemical reactions under specific conditions (Zolfigol et al., 2013).
Pharmaceutical Research
In pharmaceutical research, specific this compound derivatives have been investigated for their potential as therapeutic agents. For example, 1H-imidazoles have been synthesized and tested for their role in inhibiting cyclooxygenase enzymes and exhibiting antiproliferative effects against certain cancer cell lines (Wiglenda et al., 2005).
Corrosion Inhibition
This compound derivatives have been used in corrosion inhibition studies. For example, imidazole-based molecules have been evaluated as corrosion inhibitors for carbon steel in acidic mediums. Their effectiveness is analyzed through both experimental and molecular modeling approaches (Costa et al., 2021).
Synthesis and Applications in Chemistry
Various synthetic approaches and applications of this compound in chemistry have been explored. For example, the divergent and regioselective synthesis of trisubstituted imidazoles from common intermediates demonstrates the versatility of these compounds in organic synthesis (Delest et al., 2008).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to 1-(phenylsulfonyl)-1h-imidazole, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives participate in electronically divergent processes with the metal catalyst in the suzuki–miyaura (sm) coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The Roche Biochemical Pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
It is known that drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .
Result of Action
It is known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the success of the suzuki–miyaura (sm) coupling reaction, which involves indole derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
1-(benzenesulfonyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXNHIYUMJTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339288 | |
Record name | 1-(Phenylsulfonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46248-01-5 | |
Record name | 1-(Phenylsulfonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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